Lidanserin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

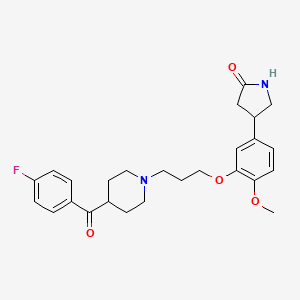

4-[3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYWZVJXSMADHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868269 | |

| Record name | Lidanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73725-85-6, 132683-37-5 | |

| Record name | Lidanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73725-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073725856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidanserin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132683375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDANSERIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJN54GC3F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIDANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O1E9JZLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Lidanserin's In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidanserin (also known as ZK-33839) is pharmacologically characterized as a potent antagonist of the serotonin 5-HT2A receptor and the α1-adrenergic receptor.[1] Developed initially as a potential antihypertensive agent, its mechanism of action revolves around the blockade of these two key receptors involved in vasoconstriction and neurotransmission. This guide synthesizes the available in vitro data to provide a detailed overview of this compound's molecular interactions, the experimental methods used to determine them, and the resultant downstream signaling effects.

Core Mechanism of Action: Dual Antagonism

This compound's primary in vitro mechanism of action is its ability to bind to and block the function of two distinct G-protein coupled receptors (GPCRs):

-

Serotonin 5-HT2A Receptor: A member of the Gq/11 protein-coupled receptor family.

-

α1-Adrenergic Receptor: Also a Gq/11 protein-coupled receptor.

By acting as an antagonist at these sites, this compound prevents the binding of their endogenous agonists—serotonin for the 5-HT2A receptor and norepinephrine/epinephrine for the α1-adrenergic receptor—thereby inhibiting the initiation of their respective downstream signaling cascades.

Receptor Binding Profile

Experimental Protocol: Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a known radioactive ligand.

-

Preparation of Receptor Source: Membranes are prepared from cells (e.g., HEK293 or CHO cells) recombinantly expressing the human 5-HT2A or α1-adrenergic receptor, or from tissue homogenates known to be rich in these receptors (e.g., rat brain cortex).

-

Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A or [³H]-prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The reaction is allowed to reach equilibrium. Following incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). An IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The affinity constant (K_i_) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Logical Workflow for Binding Affinity Determination

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism and Signaling Pathways

This compound's antagonism at 5-HT2A and α1-adrenergic receptors blocks the Gq/11 signaling pathway. In the absence of this compound, agonist binding to these receptors initiates a cascade that leads to a physiological response. This compound prevents this activation.

The Gq/11 Signaling Pathway (Antagonized by this compound)

Both 5-HT2A and α1-adrenergic receptors couple to Gq/11 proteins. Agonist activation of these receptors leads to the following cascade:

-

The Gαq subunit of the G-protein is activated.

-

Activated Gαq stimulates the enzyme Phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).

-

The resulting increase in cytosolic Ca²+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to various downstream cellular responses, such as smooth muscle contraction.

This compound, by blocking the initial receptor activation step, prevents this entire sequence of events.

Caption: this compound blocks the Gq/11 signaling pathway.

Experimental Protocol: In Vitro Functional Assay (Calcium Flux)

Functional antagonism is typically confirmed using assays that measure a downstream event in the signaling cascade. For Gq-coupled receptors, measuring changes in intracellular calcium is a common and robust method.

-

Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT2A or α1-adrenergic receptor are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). This dye is cell-permeable and becomes fluorescent upon binding to free intracellular calcium.

-

Compound Addition (Antagonist): Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Agonist Stimulation: A known agonist (e.g., serotonin for 5-HT2A, phenylephrine for α1-adrenergic) is added to the wells to stimulate the receptors.

-

Signal Detection: A fluorometric imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity over time, immediately following agonist addition. A rapid increase in fluorescence indicates a calcium flux.

-

Data Analysis: The agonist-induced calcium response is measured in the presence and absence of the antagonist (this compound). The data are used to generate concentration-response curves, from which an IC50 value for this compound's functional antagonism can be determined. This value represents the concentration of this compound required to inhibit 50% of the maximal agonist response.

Experimental Workflow for Functional Antagonism Assay

Caption: Workflow for a calcium flux functional assay.

Conclusion

The in vitro mechanism of action of this compound is characterized by its potent and specific antagonism of 5-HT2A and α1-adrenergic receptors. This activity is determined through established pharmacological methods, including competitive radioligand binding assays to ascertain binding affinity and functional assays, such as calcium flux measurements, to confirm the blockade of the Gq/11 signaling pathway. This dual antagonism prevents the downstream release of intracellular calcium and subsequent cellular responses, forming the basis of its pharmacological profile. Further research to disclose specific binding and functional potency values would provide a more complete quantitative understanding of this compound's in vitro activity.

References

Lidanserin's Engagement with the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Binding Affinity Data

A precise quantification of a ligand's binding affinity is paramount for understanding its interaction with a receptor. This is typically expressed in terms of the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Despite a thorough literature search, specific Ki, IC50, or Kd values for Lidanserin at the 5-HT2A receptor have not been publicly reported.

For comparative purposes, the following table presents binding affinity data for other well-characterized 5-HT2A receptor ligands. This provides a valuable context for where this compound's affinity might lie and the range of affinities observed for drugs targeting this receptor.

| Compound | Receptor | Radioligand | System | Ki (nM) | IC50 (nM) | Kd (nM) |

| This compound | 5-HT2A | - | - | N/A | N/A | N/A |

| Ketanserin | 5-HT2A | [³H]Ketanserin | Rat Cortex | 2.0 | - | - |

| Risperidone | 5-HT2A | [³H]Ketanserin | Human Recombinant | 4.9 | - | - |

| M100907 | 5-HT2A | [³H]M100907 | Rat Cortex | 0.36 | - | - |

| Olanzapine | 5-HT2A | [¹²⁵I]DOI | Human Recombinant | 4.2 | - | - |

| Clozapine | 5-HT2A | [³H]Ketanserin | Human Recombinant | 12.0 | - | - |

N/A: Not Available in public literature.

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the dissociation of its α and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling cascades ultimately lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and platelet aggregation.

Experimental Protocols: Radioligand Binding Assay

To determine the binding affinity of a compound like this compound for the 5-HT2A receptor, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a detailed methodology for such an experiment.

Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]Ketanserin.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: A liquid scintillation counter.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human 5-HT2A receptor to confluence.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.

-

Competitive Binding: Serial dilutions of this compound, radioligand, and cell membranes.

-

-

Add a fixed concentration of [³H]Ketanserin (typically at or near its Kd value) to all wells.

-

Initiate the binding reaction by adding the cell membrane suspension to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound's role as a 5-HT2A receptor antagonist positions it within a critical class of pharmacological agents. While specific binding affinity data remains elusive in the public domain, the methodologies for its determination are well-established and robust. The provided technical guide offers researchers and drug development professionals a comprehensive framework for understanding the 5-HT2A receptor, its signaling pathways, and the experimental procedures necessary to characterize the binding properties of ligands like this compound. A thorough characterization of its binding affinity will be instrumental in further elucidating its therapeutic potential and mechanism of action.

Lidanserin: A Technical Whitepaper on its Antagonism of Alpha-1 Adrenergic Receptors

For: Researchers, Scientists, and Drug Development Professionals On: The Core Pharmacology of Lidanserin as an Alpha-1 Adrenergic Receptor Antagonist

This document provides an in-depth technical overview of this compound's mechanism of action as an antagonist of alpha-1 (α1) adrenergic receptors. It details the associated signaling pathways, methodologies for characterization, and the pharmacological data profile typical for such a compound.

Introduction to this compound (ZK-33,839)

This compound, also identified as ZK-33,839, is a pharmacologically active compound recognized for its dual antagonism of 5-HT2A serotonin receptors and alpha-1 adrenergic receptors[1]. Developed initially as a potential antihypertensive agent, its mechanism of action is rooted in the blockade of signaling pathways that lead to smooth muscle contraction[1]. By inhibiting the binding of endogenous catecholamines like norepinephrine to α1-adrenergic receptors, this compound effectively prevents the physiological responses associated with their activation, such as vasoconstriction[2].

The Alpha-1 Adrenergic Receptor Signaling Cascade

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and consist of three subtypes: α1A, α1B, and α1D[2]. These receptors are primarily coupled to the Gq/11 family of G proteins.

Upon binding of an agonist such as norepinephrine, the receptor undergoes a conformational change, activating the associated Gq protein. This activation initiates a well-defined signaling cascade:

-

Gαq Activation: The alpha subunit of the Gq protein exchanges GDP for GTP and dissociates from the βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane where, along with the elevated intracellular Ca2+, it activates Protein Kinase C, which proceeds to phosphorylate various cellular protein targets.

-

This compound, as a competitive antagonist, binds to the α1-adrenergic receptor but does not elicit this response. Instead, it occupies the binding site, thereby preventing norepinephrine from binding and initiating the entire downstream signaling cascade.

Quantitative Pharmacology

The characterization of an antagonist like this compound involves determining its binding affinity and functional potency. This is typically achieved through in vitro pharmacological assays.

Note on Data Availability: While this compound is known to be an α1-adrenergic receptor antagonist, specific public domain data for its binding affinity (Ki) and functional antagonism (IC50) at the α1A, α1B, and α1D subtypes is not available in the reviewed literature. The tables below are presented as a template to illustrate how such data would be structured.

Binding Affinity (Ki)

Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays, where the antagonist's ability to displace a known radiolabeled ligand is measured. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of antagonist that displaces 50% of the radioligand). A lower Ki value signifies higher binding affinity.

Table 1: Template for this compound Binding Affinity at α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand Used | Tissue/Cell Source | This compound Ki (nM) |

|---|---|---|---|

| α1A-Adrenergic | [³H]-Prazosin | Recombinant CHO Cells | Data Not Available |

| α1B-Adrenergic | [³H]-Prazosin | Recombinant HEK293 Cells | Data Not Available |

| α1D-Adrenergic | [³H]-Prazosin | Recombinant COS-7 Cells | Data Not Available |

Functional Antagonism (IC50)

Functional antagonism measures the ability of a compound to inhibit a biological response triggered by an agonist. For Gq-coupled receptors like α1-adrenergic receptors, this is often a calcium mobilization assay. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by a fixed concentration of an agonist.

Table 2: Template for this compound Functional Antagonism at α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Agonist Used | Functional Readout | This compound IC50 (nM) |

|---|---|---|---|

| α1A-Adrenergic | L-Norepinephrine | Intracellular Ca²⁺ Mobilization | Data Not Available |

| α1B-Adrenergic | L-Norepinephrine | Intracellular Ca²⁺ Mobilization | Data Not Available |

| α1D-Adrenergic | L-Norepinephrine | Intracellular Ca²⁺ Mobilization | Data Not Available |

Experimental Protocols

The following sections detail the standard methodologies used to determine the binding affinity and functional potency of an α1-adrenergic receptor antagonist.

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing a specific human α1-adrenergic receptor subtype (α1A, α1B, or α1D). Protein concentration is quantified using a standard method like the BCA assay.

-

Assay Incubation: In a multi-well plate, a fixed concentration of the radioligand (e.g., [³H]-Prazosin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).

-

Determination of Non-Specific Binding: A parallel set of wells contains a high concentration of a known non-radiolabeled antagonist (e.g., phentolamine) to saturate all receptors and determine the amount of non-specific binding of the radioligand.

-

Equilibrium and Termination: The reaction is incubated to reach equilibrium (e.g., 60 minutes at 25°C). The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: In Vitro Functional Assay (Calcium Mobilization)

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist, which is the hallmark of α1-adrenergic receptor activation.

Methodology:

-

Cell Culture and Dye Loading: Adherent cells (e.g., CHO-K1) expressing the α1-receptor subtype of interest are seeded in multi-well plates. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which becomes fluorescent upon binding to free Ca²⁺.

-

Antagonist Pre-incubation: The cells are washed to remove excess dye and then pre-incubated with varying concentrations of the antagonist (this compound) or vehicle control for a defined period.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., a FLIPR system). A baseline fluorescence reading is taken before an EC80 concentration (a concentration that elicits 80% of the maximal response) of an α1-agonist (e.g., norepinephrine) is added to all wells to stimulate the receptor.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time immediately following agonist addition.

-

Data Analysis: The peak fluorescence response in each well is determined. The responses are normalized to controls (0% inhibition for agonist alone, 100% inhibition for no agonist). The normalized data are plotted against the log concentration of the antagonist (this compound), and a sigmoidal dose-response curve is fitted to determine the IC50 value.

Conclusion

References

Lidanserin: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidanserin, also known by its developmental code ZK-33839, is a synthetic compound that has been investigated for its potential as an antihypertensive agent. Its mechanism of action involves the dual antagonism of 5-HT2A and α1-adrenergic receptors. Understanding the physicochemical properties of this compound is fundamental for its development, formulation, and delivery. This technical guide provides a detailed overview of its known and predicted physicochemical characteristics, methodologies for their determination, and insights into its molecular interactions.

While specific experimental data for some of this compound's properties are not publicly available, this guide furnishes a comprehensive framework based on its chemical structure and established scientific principles.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, other values may be based on predictive models due to the absence of published experimental data.

| Property | Value | Source |

| IUPAC Name | 4-(3-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy}-4-methoxyphenyl)pyrrolidin-2-one | |

| Chemical Formula | C₂₆H₃₁FN₂O₄ | |

| Molecular Weight | 454.53 g/mol | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| logP | Not available | |

| Water Solubility | Not available | |

| Solubility in DMSO | 50 mg/mL (110.00 mM) with ultrasonic assistance |

Signaling Pathway

This compound exerts its pharmacological effects by acting as an antagonist at two key receptor types: the serotonin 5-HT2A receptor and the α1-adrenergic receptor. This dual antagonism leads to vasodilation and a reduction in blood pressure.

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is limited, the following are detailed, standard methodologies that would be employed for the characterization of a pharmaceutical compound with its structural characteristics.

Determination of pKa (Acid Dissociation Constant)

The pKa value is crucial as it influences the solubility and permeability of a drug in different pH environments of the body.

Method: Potentiometric Titration

-

Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water or DMSO/water) due to its likely poor aqueous solubility. The concentration is typically in the range of 1-10 mM.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) under a nitrogen atmosphere to prevent carbonate formation.

-

Data Acquisition: The potential (in millivolts) or pH is recorded as a function of the volume of titrant added using a calibrated pH meter with a suitable electrode.

-

Data Analysis: The equivalence points are determined from the titration curve. The pKa is calculated from the pH value at the half-equivalence point using the Henderson-Hasselbalch equation. For multiprotic substances, multiple inflection points may be observed.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Method: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Dissolution of the Compound: A known amount of this compound is dissolved in the pre-saturated n-octanol or water.

-

Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel. The mixture is gently shaken for a predetermined period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption.

Method: Equilibrium Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV.

-

Result Expression: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

Crystal Structure and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution rate, and manufacturability.

Crystal Structure Determination

Method: Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using an area detector.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the unit cell parameters, space group, and the positions of all atoms in the crystal lattice. The structural model is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters.

Polymorphism Screening

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms.

Method: Comprehensive Polymorph Screen

-

Crystallization from Various Solvents: this compound is crystallized from a diverse range of solvents with varying polarities and hydrogen bonding capabilities under different conditions (e.g., fast and slow cooling, evaporation).

-

Solid-State Characterization: The resulting solid forms are characterized using a variety of analytical techniques, including:

-

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

-

Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and intermolecular interactions.

-

Solid-State Nuclear Magnetic Resonance (ssNMR): To investigate the local environment of atomic nuclei in the solid state.

-

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

Conclusion

This technical guide provides a thorough overview of the physicochemical properties of this compound, tailored for a scientific audience. While a complete experimental dataset for this compound is not publicly available, the provided methodologies and theoretical framework offer a robust guide for researchers and drug development professionals. A comprehensive understanding of these properties is essential for advancing the study of this compound and similar compounds in the drug development pipeline. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this molecule.

Lidanserin: A Technical Overview of a Dual-Acting 5-HT2A and α1-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lidanserin, also known as ZK-33839, is a synthetic compound identified for its antagonist activity at 5-HT2A and α1-adrenergic receptors.[1] The rationale for its development as an antihypertensive agent stems from the physiological roles of these two receptors in the cardiovascular system. The 5-HT2A receptor mediates vasoconstriction and platelet aggregation in response to serotonin, while the α1-adrenergic receptor is a key mediator of the vasoconstrictive effects of norepinephrine. By simultaneously blocking both of these receptors, this compound was designed to induce vasodilation and lower blood pressure through a dual mechanism.

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | 4-(3-{3-[4-(4-fluorobenzoyl)-1-piperidinyl]propoxy}-4-methoxyphenyl)-2-pyrrolidinone |

| Synonyms | ZK-33839 |

| Molecular Formula | C26H31FN2O4 |

| Molecular Weight | 454.54 g/mol |

| CAS Number | 73725-85-6 |

Synthesis of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by acting as an antagonist at two distinct G-protein coupled receptors (GPCRs): the serotonin 5-HT2A receptor and the α1-adrenergic receptor. Both of these receptors are coupled to the Gq family of G-proteins and share a common downstream signaling cascade involving phospholipase C (PLC).

5-HT2A Receptor Antagonism

The 5-HT2A receptor is a subtype of the serotonin receptor family that, upon activation by serotonin, couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction. By acting as an antagonist, this compound binds to the 5-HT2A receptor and prevents its activation by serotonin, thereby inhibiting this signaling pathway.

Caption: 5-HT2A Receptor Signaling Pathway and Site of this compound Antagonism.

α1-Adrenergic Receptor Antagonism

Similarly, the α1-adrenergic receptor, upon stimulation by catecholamines like norepinephrine, activates the Gq/11-PLC-IP3/DAG signaling cascade. This pathway is fundamental in mediating smooth muscle contraction in blood vessels, leading to vasoconstriction and an increase in blood pressure. This compound's antagonism at the α1-adrenergic receptor blocks the binding of norepinephrine, thereby inhibiting this vasoconstrictive signaling pathway. The simultaneous blockade of both 5-HT2A and α1-adrenergic receptors results in a more pronounced vasodilatory effect.

Caption: α1-Adrenergic Receptor Signaling and Site of this compound Antagonism.

Experimental Protocols

The following sections describe generalized experimental protocols that would be used to characterize the pharmacological properties of a compound like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2A and α1-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for its target receptors.

Materials:

-

Cell membranes expressing the human 5-HT2A or α1-adrenergic receptor.

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1-adrenergic).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding inhibitor (e.g., 10 µM mianserin for 5-HT2A, 10 µM phentolamine for α1-adrenergic).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For the determination of total binding, omit this compound.

-

For the determination of non-specific binding, add the non-specific binding inhibitor instead of this compound.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound (Total binding - Non-specific binding).

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Caption: Generalized Workflow for a Radioligand Binding Assay.

Conclusion

This compound represents an interesting, though undeveloped, therapeutic candidate that targets both the 5-HT2A and α1-adrenergic receptors. Its dual antagonism provides a rational basis for its initial investigation as an antihypertensive agent. While specific data regarding its synthesis and quantitative pharmacological parameters are not widely available, the understanding of its mechanism of action at a molecular level provides valuable insights for the design of future multi-target ligands. The experimental protocols outlined in this document serve as a foundational guide for the characterization of similar compounds, underscoring the importance of a multi-faceted approach in modern drug discovery and development. Further research into compounds with this compound's profile could potentially unlock new therapeutic strategies for cardiovascular and other disorders.

References

Lidanserin: A Technical Overview of Potential Therapeutic Applications

Disclaimer: Lidanserin (also known as ZK-33839) is a compound that was investigated as an antihypertensive agent but was never marketed. As such, publicly available data regarding its specific binding affinities, detailed experimental protocols, and extensive clinical applications are limited. This guide provides a technical overview based on its known mechanism of action and the established roles of its target receptors.

Executive Summary

This compound is a potent antagonist of both the serotonin 5-HT2A and α1-adrenergic receptors.[1] This dual antagonism suggests a range of potential therapeutic applications stemming from the physiological roles of these two receptor systems. Initially developed for hypertension, its pharmacological profile indicates potential utility in other areas, including conditions related to the central nervous system (CNS) and vascular disorders. This document outlines the core pharmacology of this compound's targets, explores potential therapeutic avenues based on this mechanism, and provides diagrams of the relevant signaling pathways.

Mechanism of Action

This compound's primary mechanism of action is the competitive blockade of 5-HT2A and α1-adrenergic receptors.[1]

-

5-HT2A Receptor Antagonism: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/G11 signaling pathway.[2] Its activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] This pathway ultimately increases intracellular calcium and activates protein kinase C (PKC). By blocking this receptor, this compound can inhibit serotonin-mediated effects in various tissues, including smooth muscle contraction, platelet aggregation, and neuronal excitation.

-

α1-Adrenergic Receptor Antagonism: The α1-adrenergic receptors are also GPCRs coupled to the Gq protein. Activation by catecholamines like norepinephrine leads to the same PLC-IP3/DAG pathway, resulting in smooth muscle contraction, particularly in blood vessels, leading to vasoconstriction. This compound's antagonism at these receptors leads to vasodilation.

Quantitative Data

Potential Therapeutic Applications

Based on its dual antagonism, the following therapeutic areas represent potential applications for this compound.

Cardiovascular Disorders

-

Hypertension: This was the original indication for this compound's development. By blocking α1-adrenergic receptors on vascular smooth muscle, this compound can inhibit norepinephrine-induced vasoconstriction, leading to a decrease in peripheral resistance and a reduction in blood pressure. The additional antagonism of 5-HT2A receptors may contribute to this effect by inhibiting serotonin-induced vasospasm and platelet aggregation.

Central Nervous System (CNS) Disorders

While specific CNS studies on this compound are lacking, antagonism at 5-HT2A receptors is a key mechanism for several atypical antipsychotic drugs used to treat schizophrenia. These drugs are thought to exert their effects, in part, by blocking 5-HT2A receptors in the cerebral cortex. Therefore, this compound could theoretically have applications in psychiatric disorders, although its additional potent α1-adrenergic antagonism would need to be considered for its overall effect and side-effect profile (e.g., potential for orthostatic hypotension).

Other Potential Applications

-

Raynaud's Phenomenon: The vasospastic nature of this disorder involves both adrenergic and serotonergic pathways. A dual antagonist like this compound could theoretically be beneficial by preventing cold-induced vasoconstriction mediated by these receptors.

Key Signaling Pathways

The following diagrams illustrate the canonical signaling pathways inhibited by this compound.

References

In Silico Modeling of Lidanserin Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidanserin (ZK-33839) is a known antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors and was initially developed as a potential antihypertensive agent.[1] Understanding the molecular interactions between this compound and its target receptors is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies available for modeling the binding of this compound to the 5-HT2A and α1-adrenergic receptors. It covers data presentation, detailed experimental and computational protocols, and visualizations of key pathways and workflows to aid researchers in this field.

Introduction

The therapeutic effects of many drugs are initiated by their binding to specific protein receptors. In the case of this compound, its pharmacological profile is defined by its antagonism of the 5-HT2A and α1-adrenergic receptors.[1] In silico modeling has become an indispensable tool in drug discovery and development, offering a powerful approach to investigate drug-receptor interactions at an atomic level. These computational methods can predict binding affinities, elucidate binding modes, and guide the optimization of lead compounds. This guide will walk through the theoretical and practical aspects of modeling this compound's interaction with its target receptors.

Target Receptors and Signaling Pathways

This compound's primary targets are the 5-HT2A and α1-adrenergic receptors, both of which are G protein-coupled receptors (GPCRs).

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, this compound is expected to block these downstream signaling events.

α1-Adrenergic Receptor Signaling Pathway

Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to the Gq family of G proteins. Their activation by endogenous catecholamines like norepinephrine and epinephrine initiates the same PLC-mediated signaling cascade, leading to the generation of IP3 and DAG, and subsequent downstream effects. This compound's antagonism at these receptors would inhibit this pathway.

Data Presentation: this compound Binding Affinities

A critical aspect of understanding drug-receptor interactions is the quantitative measurement of binding affinity. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Despite a thorough review of the available literature, specific Ki or IC50 values for this compound at the 5-HT2A and α1-adrenergic receptors were not found in publicly accessible databases.

For researchers who have access to or will be generating this data, the following tables provide a structured format for its presentation.

Table 1: this compound Binding Affinity at the 5-HT2A Receptor

| Radioligand | Receptor Source | Assay Conditions | Ki (nM) | IC50 (nM) | Reference |

| e.g., [³H]Ketanserin | e.g., Human recombinant | e.g., 25°C, 60 min | Data not available | Data not available | |

Table 2: this compound Binding Affinity at α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Receptor Source | Assay Conditions | Ki (nM) | IC50 (nM) | Reference |

| α1A | e.g., [³H]Prazosin | e.g., Rat cortex | e.g., 37°C, 30 min | Data not available | Data not available | |

| α1B | e.g., [³H]Prazosin | e.g., Rat spleen | e.g., 37°C, 30 min | Data not available | Data not available | |

| α1D | e.g., [³H]Prazosin | e.g., Rat cortex | e.g., 37°C, 30 min | Data not available | Data not available |

Experimental Protocols: Receptor Binding Assays

To experimentally determine the binding affinity of this compound, radioligand binding assays are the gold standard.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Radioligand: [³H]Ketanserin or other suitable 5-HT2A antagonist radioligand.

-

Receptor Source: Membranes from cells expressing recombinant human 5-HT2A receptors or from brain tissue (e.g., rat frontal cortex).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound (this compound), buffer (for total binding), or non-specific binding control.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.

Materials:

-

Radioligand: [³H]Prazosin (a non-subtype-selective α1-antagonist).

-

Receptor Source: Membranes from tissues with high expression of α1-adrenergic receptors (e.g., rat cerebral cortex, liver, or spleen).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled α1-antagonist (e.g., 10 µM phentolamine).

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol: The protocol is largely similar to the 5-HT2A binding assay, with potential adjustments to the buffer composition and incubation time and temperature based on optimization for the α1-adrenergic receptor.

In Silico Modeling Protocols

In silico modeling can provide valuable insights into the binding mode of this compound at the molecular level.

Homology Modeling

As crystal structures for all GPCRs are not available, homology modeling is often the first step.

-

Template Selection: Identify suitable template structures (experimentally determined GPCR structures with high sequence similarity to the target receptor) from the Protein Data Bank (PDB).

-

Sequence Alignment: Align the amino acid sequence of the target receptor (5-HT2A or α1-adrenergic) with the template sequence.

-

Model Building: Use software like MODELLER or SWISS-MODEL to generate a 3D model of the target receptor based on the alignment and the template structure.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK and Ramachandran plots.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Receptor and Ligand Preparation: Prepare the 3D structures of the receptor (from homology modeling or a crystal structure) and this compound. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of this compound within the receptor's binding pocket.

-

Scoring and Analysis: The software will score the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound-receptor complex over time.

-

System Setup: Place the docked complex into a simulated biological environment, typically a lipid bilayer with explicit water molecules and ions.

-

Equilibration: Gradually heat and equilibrate the system to the desired temperature and pressure.

-

Production Run: Run the simulation for an extended period (nanoseconds to microseconds) to observe the dynamic interactions between this compound and the receptor.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the binding pose, identify key interacting residues, and calculate binding free energies.

Conclusion

The in silico modeling of this compound's binding to the 5-HT2A and α1-adrenergic receptors offers a powerful avenue for understanding its pharmacological properties. This guide has provided a framework for such investigations, outlining the relevant signaling pathways, data presentation standards, and detailed experimental and computational protocols. While quantitative binding data for this compound is not currently in the public domain, the methodologies described herein provide a clear path for researchers to generate and analyze this crucial information. The integration of experimental and computational approaches will be paramount in advancing our knowledge of this compound and in the development of future therapeutics targeting these important receptor systems.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidanserin (also known as ZK-33839) is a potent antagonist of both the serotonin 5-HT2A and α1-adrenergic receptors.[1] Developed with the therapeutic intention of treating hypertension, it represents a class of compounds targeting key receptors involved in vascular tone and neurotransmission.[1] Although this compound did not proceed to market, its pharmacological profile provides a valuable case study for understanding the dual antagonism of these receptors. This technical guide offers a comprehensive review of this compound, including its mechanism of action, and provides detailed experimental protocols for the characterization of similar compounds. Due to the limited availability of public data on this compound, this guide also incorporates information on related compounds and general methodologies to provide a thorough resource for researchers in pharmacology and drug development.

Introduction

This compound is a synthetic compound identified for its dual antagonistic activity at 5-HT2A and α1-adrenergic receptors.[1] The rationale for its development as an antihypertensive agent is rooted in the physiological roles of these two receptor systems in the regulation of blood pressure. The 5-HT2A receptor, when activated by serotonin, can induce vasoconstriction. Similarly, the α1-adrenergic receptor mediates the vasoconstrictive effects of norepinephrine. By blocking both of these receptors, a compound like this compound can theoretically lead to vasodilation and a subsequent reduction in blood pressure.

Mechanism of Action

The primary mechanism of action for this compound is competitive antagonism at 5-HT2A and α1-adrenergic receptors. This dual antagonism is expected to produce a more pronounced antihypertensive effect compared to a single-receptor antagonist by targeting two distinct pathways involved in vasoconstriction.

5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The culmination of this cascade in vascular smooth muscle cells is contraction. This compound, by blocking this receptor, prevents the initiation of this signaling cascade in response to serotonin.

α1-Adrenergic Receptor Antagonism

Similar to the 5-HT2A receptor, the α1-adrenergic receptor is also a Gq/11-coupled GPCR. Its activation by catecholamines like norepinephrine initiates the same PLC-IP3/DAG signaling pathway, leading to vasoconstriction. This compound's antagonism of this receptor blocks this key pathway in the sympathetic nervous system's regulation of blood pressure.

Quantitative Pharmacological Data

Despite extensive literature searches, specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound (ZK-33839) at 5-HT2A, α1-adrenergic, or other receptors are not publicly available. The compound was developed in the 1980s, and much of the detailed preclinical data was likely proprietary and not published in peer-reviewed journals.

For the purpose of providing a framework for researchers working on similar compounds, the following table outlines the expected format for presenting such data.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Human 5-HT2A | [³H]-Ketanserin | Recombinant CHO cells | Data not available | Data not available | |

| Rat 5-HT2A | [³H]-Ketanserin | Rat Cortex Membranes | Data not available | Data not available | |

| Human α1A-Adrenergic | [³H]-Prazosin | Recombinant HEK293 cells | Data not available | Data not available | |

| Human α1B-Adrenergic | [³H]-Prazosin | Recombinant HEK293 cells | Data not available | Data not available | |

| Human α1D-Adrenergic | [³H]-Prazosin | Recombinant HEK293 cells | Data not available | Data not available | |

| Rat α1-Adrenergic | [³H]-Prazosin | Rat Liver Membranes | Data not available | Data not available |

Experimental Protocols

The following are detailed, representative protocols for conducting in vitro receptor binding assays to characterize the affinity of a test compound, such as this compound or its analogs, for the 5-HT2A and α1-adrenergic receptors.

5-HT2A Receptor Binding Assay

This protocol is a standard method for determining the affinity of a test compound for the 5-HT2A receptor using radioligand binding.

Materials:

-

Radioligand: [³H]-Ketanserin

-

Receptor Source: Rat cortical membranes or cells stably expressing the human 5-HT2A receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Determinate: 10 µM Mianserin or another suitable 5-HT2A antagonist.

-

Test Compound: this compound or related analog.

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determinate.

-

50 µL of various concentrations of the test compound.

-

50 µL of [³H]-Ketanserin (at a final concentration close to its Kd, typically 0.5-2 nM).

-

100 µL of the membrane preparation (containing 100-200 µg of protein).

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

α1-Adrenergic Receptor Binding Assay

This protocol outlines a standard procedure for assessing the binding affinity of a compound to α1-adrenergic receptors.

Materials:

-

Radioligand: [³H]-Prazosin

-

Receptor Source: Rat liver membranes or cells expressing human α1-adrenergic receptor subtypes.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Determinate: 10 µM Phentolamine.

-

Test Compound: this compound or related analog.

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation vials and scintillation fluid.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determinate.

-

50 µL of various concentrations of the test compound.

-

50 µL of [³H]-Prazosin (at a final concentration near its Kd, typically 0.1-0.5 nM).

-

100 µL of the membrane preparation (containing 50-150 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents through glass fiber filters and wash three times with 5 mL of ice-cold wash buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

-

Data Analysis: Calculate specific binding, IC50, and Ki values as described for the 5-HT2A receptor binding assay.

In Vivo Antihypertensive Activity

While specific in vivo data for this compound is not publicly available, the following describes a general experimental workflow for assessing the antihypertensive effects of a compound like this compound in an animal model.

Animal Model

The Spontaneously Hypertensive Rat (SHR) is a commonly used and relevant model for studying essential hypertension.

Experimental Workflow

Caption: General workflow for in vivo antihypertensive studies.

Procedure:

-

Animal Acclimatization: Male SHR rats (12-16 weeks old) are acclimated to the housing conditions for at least one week.

-

Baseline Blood Pressure: Baseline systolic and diastolic blood pressure and heart rate are measured using either non-invasive tail-cuff plethysmography or surgically implanted telemetry transmitters for continuous monitoring.

-

Drug Administration: Animals are randomly assigned to vehicle control or drug treatment groups. The test compound (e.g., this compound) is administered at various doses, typically via oral gavage or intraperitoneal injection.

-

Blood Pressure Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Data Analysis: The change in blood pressure from baseline is calculated for each animal. The area under the curve (AUC) for the change in blood pressure over time can be used to quantify the overall antihypertensive effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between treatment groups and the vehicle control.

Signaling Pathways

The following diagrams illustrate the signaling pathways antagonized by this compound.

Caption: Gq-protein coupled receptor signaling pathway.

Related Compounds and Structure-Activity Relationships

For 5-HT2A antagonists, key structural features often include a basic nitrogen atom, an aromatic ring system, and a flexible linker. For α1-adrenergic antagonists, a quinazoline or a similar heterocyclic core is often present, along with a piperazine or related basic moiety. The chemical structure of this compound incorporates elements from both of these pharmacophores.

Future research on related compounds could involve systematic modifications of the different structural components of this compound to explore their impact on affinity and selectivity for the 5-HT2A and α1-adrenergic receptors, as well as their in vivo antihypertensive efficacy.

Conclusion

This compound is a pharmacologically interesting molecule due to its dual antagonism of 5-HT2A and α1-adrenergic receptors, a mechanism with a strong rationale for the treatment of hypertension. Although its clinical development was not pursued, the study of this compound and its related compounds can provide valuable insights for the design of new multi-target ligands for cardiovascular and other diseases. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to characterize novel compounds acting on these important receptor systems. Further investigation into the quantitative pharmacology and in vivo effects of this compound and its analogs, should such data become available, would be of significant interest to the scientific community.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Lidanserin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidanserin (also known as ZK-33839) is recognized as a dual antagonist of the 5-HT₂A and α₁-adrenergic receptors.[1] This document provides detailed protocols for the in vitro characterization of this compound's antagonist activity at these two G protein-coupled receptors (GPCRs). The methodologies described herein include radioligand binding assays to determine binding affinity (Ki) and calcium flux functional assays to quantify antagonist potency (IC₅₀). These protocols are designed to be adaptable for use in a standard cell and molecular pharmacology laboratory setting.

Introduction

This compound is a pharmacological agent that exhibits antagonist properties at both the serotonin 2A (5-HT₂A) and alpha-1 (α₁) adrenergic receptors. Both of these receptors are members of the GPCR superfamily and are coupled to the Gq/11 signaling pathway. Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration, triggered by IP₃-mediated release from the endoplasmic reticulum, is a hallmark of Gq-coupled receptor activation. By blocking this signaling cascade, antagonists like this compound can modulate a variety of physiological responses.

The in vitro assays detailed in this document are fundamental for characterizing the pharmacological profile of this compound. Radioligand binding assays provide a direct measure of the compound's affinity for the receptor, while functional assays, such as the calcium flux assay, assess its ability to inhibit receptor-mediated signaling.

Data Presentation

Table 1: this compound Receptor Binding Affinity (Ki)

| Receptor | Radioligand | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Human 5-HT₂A | [³H]-Ketanserin | User Determined | Ketanserin | Literature Value |

| Human α₁-adrenergic | [³H]-Prazosin | User Determined | Prazosin | Literature Value |

Table 2: this compound Functional Antagonist Potency (IC₅₀)

| Receptor | Agonist | This compound IC₅₀ (nM) | Reference Antagonist | Reference Antagonist IC₅₀ (nM) |

| Human 5-HT₂A | Serotonin (5-HT) | User Determined | Ketanserin | Literature Value |

| Human α₁-adrenergic | Phenylephrine | User Determined | Prazosin | Literature Value |

Signaling Pathways and Experimental Workflows

5-HT₂A and α₁-Adrenergic Receptor Gq Signaling Pathway

Gq protein-coupled receptor signaling pathway for 5-HT₂A and α₁-adrenergic receptors.

General Experimental Workflow for In Vitro Antagonist Characterization

General workflows for radioligand binding and calcium flux functional assays.

Experimental Protocols

Radioligand Binding Assay for 5-HT₂A and α₁-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT₂A and α₁-adrenergic receptors through competitive binding with a known radioligand.

Materials:

-

Cell membranes expressing the human 5-HT₂A or α₁-adrenergic receptor

-

Radioligand: [³H]-Ketanserin for 5-HT₂A; [³H]-Prazosin for α₁-adrenergic

-

This compound

-

Reference competitor (unlabeled Ketanserin or Prazosin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Plate shaker

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a predetermined optimal protein concentration.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, an excess of the reference competitor, and membrane suspension.

-

Competitive Binding: Serial dilutions of this compound, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay for 5-HT₂A and α₁-Adrenergic Receptor Antagonism

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an agonist, thereby determining its functional antagonist potency (IC₅₀).

Materials:

-

Cells stably expressing the human 5-HT₂A or α₁-adrenergic receptor

-

Cell culture medium

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Agonist: Serotonin (5-HT) for 5-HT₂A; Phenylephrine for α₁-adrenergic

-

This compound

-

Reference antagonist (e.g., Ketanserin or Prazosin)

-

Black-walled, clear-bottom 96-well or 384-well microplates

-

Fluorescence plate reader with kinetic reading capability

Procedure:

-

Cell Plating: Seed the cells into the microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.

-

-

Antagonist Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of this compound or the reference antagonist to the respective wells.

-

Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) in the dark.

-

-

Agonist Stimulation and Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a pre-determined concentration of the agonist (typically the EC₈₀) to all wells simultaneously using an automated dispenser.

-

Immediately begin kinetic measurement of the fluorescence signal over time.

-

-

Data Analysis: